1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea
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Overview
Description
1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea typically involves multiple steps, including the preparation of intermediates and their subsequent coupling. One common synthetic route involves the following steps:
Preparation of 4-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.
Formation of 4-Methoxyphenylacetyl Chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 1-(Morpholin-4-yl)cyclobutanol: This intermediate is prepared by reacting cyclobutanone with morpholine in the presence of a reducing agent.
Coupling Reaction: The final step involves the reaction of 4-methoxyphenylacetyl chloride with 1-(morpholin-4-yl)cyclobutanol in the presence of a base to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 4-hydroxyphenyl derivatives, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the morpholinyl and cyclobutyl groups contribute to the overall stability and specificity of the interaction. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-[2-(4-Hydroxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea: Similar structure but with a hydroxyl group instead of a methoxy group.
1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(piperidin-4-yl)cyclobutyl]methyl}urea: Similar structure but with a piperidinyl group instead of a morpholinyl group.
Uniqueness
1-[2-(4-Methoxyphenyl)ethyl]-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the methoxy group enhances its hydrophobicity, while the morpholinyl group provides additional hydrogen-bonding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-17-5-3-16(4-6-17)7-10-20-18(23)21-15-19(8-2-9-19)22-11-13-25-14-12-22/h3-6H,2,7-15H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTZSPSQEJZVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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